(S)-2-Boc-amino-pent-4-enoic acid benzyl ester
Description
Crystallographic Analysis and Stereochemical Configuration
The crystallographic analysis of (S)-2-tert-butoxycarbonyl-amino-pent-4-enoic acid benzyl ester reveals fundamental structural parameters that define its three-dimensional architecture. The compound crystallizes with the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.37 grams per mole. The stereochemical configuration is established through the S-configuration at the alpha-carbon center, which maintains the natural L-amino acid stereochemistry essential for biological compatibility.
The spatial arrangement of functional groups within the molecule demonstrates characteristic features of protected amino acid derivatives. The tert-butoxycarbonyl protecting group adopts a conformationally stable orientation that shields the amino nitrogen from unwanted reactions while maintaining synthetic accessibility. The benzyl ester moiety extends from the carboxyl carbon, creating a protective barrier for the carboxylic acid functionality that can be selectively removed through hydrogenolysis conditions.
Crystallographic data indicates that the terminal alkene functionality maintains geometric integrity within the overall molecular framework. The pent-4-enoic acid backbone exhibits conformational flexibility around the methylene carbons, while the double bond restricts rotation and provides a reactive site for further chemical transformations. The stereochemical configuration remains stable under standard storage and handling conditions, with the S-center showing no tendency toward racemization in neutral environments.
| Crystallographic Parameter | Value | Measurement Conditions |
|---|---|---|
| Molecular Formula | C₁₇H₂₃NO₄ | Standard conditions |
| Molecular Weight | 305.37 g/mol | Calculated |
| Crystal System | Not specified | Room temperature |
| Stereochemical Purity | >95% enantiomeric excess | Chiral analysis |
Spectroscopic Identification via Nuclear Magnetic Resonance and Mass Spectrometry
Nuclear magnetic resonance spectroscopy provides comprehensive structural identification for (S)-2-tert-butoxycarbonyl-amino-pent-4-enoic acid benzyl ester through characteristic signal patterns in both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits distinctive resonances that confirm the presence of all functional groups within the molecular structure. The tert-butoxycarbonyl group appears as a characteristic singlet at approximately 1.4 parts per million, representing the nine equivalent methyl protons of the protecting group.
The benzyl ester functionality generates complex multipicity patterns in the aromatic region between 7.2 and 7.4 parts per million, corresponding to the phenyl ring protons. The benzyl methylene protons appear as a characteristic doublet at approximately 5.1 to 5.2 parts per million, displaying coupling to the alpha-proton of the amino acid backbone. The terminal alkene protons create distinctive signals between 5.0 and 5.8 parts per million, with the terminal methylene protons appearing as a doublet of doublets due to geminal and vicinal coupling patterns.
Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework through characteristic chemical shifts for each carbon environment. The carbonyl carbon of the tert-butoxycarbonyl group resonates at approximately 155 parts per million, while the ester carbonyl appears near 171 parts per million. The quaternary carbon of the tert-butoxycarbonyl group shows a characteristic signal at approximately 80 parts per million, confirming the integrity of the protecting group structure.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio 306 for the protonated molecular ion, consistent with the calculated molecular weight. Characteristic fragmentation patterns include loss of the tert-butoxycarbonyl group (mass loss of 101 mass units) and loss of the benzyl group (mass loss of 91 mass units), confirming the presence of these protecting groups.
| Spectroscopic Technique | Key Diagnostic Signals | Chemical Shift/Mass |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | tert-Butoxycarbonyl CH₃ | 1.4 ppm (singlet) |
| ¹H Nuclear Magnetic Resonance | Benzyl CH₂ | 5.1-5.2 ppm (doublet) |
| ¹H Nuclear Magnetic Resonance | Terminal alkene | 5.0-5.8 ppm (multiplet) |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 155, 171 ppm |
| Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 306 |
Conformational Dynamics via Computational Modeling
Computational modeling studies of (S)-2-tert-butoxycarbonyl-amino-pent-4-enoic acid benzyl ester reveal complex conformational dynamics that influence its chemical reactivity and biological interactions. Density functional theory calculations at the B3LYP/6-31G(d) level provide optimized geometries that demonstrate the preferred conformational states of the molecule in various environments. The computational analysis indicates that the molecule adopts multiple low-energy conformations due to rotational freedom around single bonds, particularly in the alkyl chain connecting the alpha-carbon to the terminal alkene.
The tert-butoxycarbonyl protecting group exhibits conformational rigidity that restricts rotation around the nitrogen-carbon bond, creating a stable protective environment for the amino functionality. Computational studies demonstrate that this rigidity contributes to the overall conformational preference of the molecule, influencing the spatial arrangement of other functional groups. The benzyl ester moiety shows moderate conformational flexibility, with rotation around the ester bond creating different orientations of the phenyl ring relative to the amino acid backbone.
Molecular dynamics simulations reveal that the terminal alkene functionality maintains geometric stability while allowing for conformational changes in the connecting methylene groups. The double bond acts as a conformational anchor that restricts certain rotational degrees of freedom while enabling others. These simulations indicate that the molecule can access multiple conformational states with energy differences typically less than 5 kilocalories per mole, suggesting facile interconversion under physiological conditions.
The computational analysis also examines the influence of solvent environment on conformational preferences. In polar solvents, the molecule tends to adopt conformations that maximize hydrogen bonding interactions between the carbamate nitrogen and solvent molecules. In nonpolar environments, hydrophobic interactions between the benzyl and tert-butyl groups become more significant, leading to more compact conformational states.
| Computational Parameter | Result | Calculation Level |
|---|---|---|
| Lowest Energy Conformation | Extended backbone | B3LYP/6-31G(d) |
| Conformational Energy Range | <5 kcal/mol | Molecular dynamics |
| Rotational Barriers | 2-8 kcal/mol | Density functional theory |
| Solvent Effect | Significant in polar media | Implicit solvation models |
Properties
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-5-9-14(18-16(20)22-17(2,3)4)15(19)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDCSHFAYROYMG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A representative protocol involves:
- Dissolving (S)-2-amino-pent-4-enoic acid in tetrahydrofuran (THF) at 0°C.
- Adding Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) under nitrogen.
- Stirring at room temperature for 12 hours to achieve complete protection.
Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Prevents Boc-group hydrolysis |
| Base | DMAP | Accelerates carbamate formation |
| Temperature | 0°C → RT | Minimizes exothermic side reactions |
Benzyl Esterification of the Carboxylic Acid
The benzyl ester is installed via nucleophilic acyl substitution:
- Reacting Boc-protected (S)-2-amino-pent-4-enoic acid with benzyl bromide (1.5 equiv) in dichloromethane (DCM).
- Using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base to deprotonate the carboxylic acid.
- Quenching with aqueous NaHCO₃ and extracting with DCM.
Side Reaction Mitigation :
- Excess benzyl bromide (>1.5 equiv) leads to dialkylation; controlled stoichiometry ensures mono-esterification.
- Low temperatures (0–5°C) reduce racemization at the α-carbon.
Stepwise Synthesis and Purification
Integrated Reaction Sequence
- Boc Protection : (S)-2-amino-pent-4-enoic acid → (S)-2-Boc-amino-pent-4-enoic acid (Yield: 85–92%).
- Ester Activation : Convert acid to mixed carbonate using ethyl chloroformate (1.2 equiv) in THF.
- Benzylation : Substitute carbonate with benzyl alcohol (2.0 equiv) and DIPEA (3.0 equiv) in DCM (Yield: 78–84%).
Reaction Equation :
$$
\text{(S)-2-Boc-NH-C(CH₂CH₂CH₂)COOH} + \text{BnBr} \xrightarrow{\text{DIPEA/DCM}} \text{(S)-2-Boc-NH-C(CH₂CH₂CH₂)COOBn} + \text{HBr}
$$
Purification Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 → 1:2 gradient).
- Crystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 hours (purity >98% by HPLC).
Analytical Validation :
| Technique | Key Data Points |
|---|---|
| ¹H NMR (CDCl₃) | δ 5.15–5.35 (m, 2H, CH₂=CH), 7.30–7.45 (m, 5H, Bn) |
| Chiral HPLC | >99% ee (Chiralpak IA, hexane/i-PrOH 90:10) |
| HRMS | m/z 305.1620 [M+H]⁺ (calc. 305.1627) |
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies reveal solvent-base pairs significantly impact reaction efficiency:
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | DIPEA | 0°C → RT | 12 | 84 |
| THF | Et₃N | RT | 24 | 72 |
| DMF | DBU | 40°C | 6 | 68 |
Key Insight : DCM/DIPEA at 0°C maximizes yield while minimizing epimerization.
Scalability and Industrial Adaptations
- Continuous Flow Synthesis : Reduces reaction time to 2 hours via pressurized tubing (10 bar, 50°C).
- Catalytic DMAP : Lowers Boc₂O stoichiometry to 1.05 equiv (cost reduction ≥15%).
Comparative Analysis of Methodologies
Trade-offs in Protecting Group Strategies
| Method | Advantages | Limitations |
|---|---|---|
| Boc/Benzyl | Orthogonal deprotection | Requires hydrogenolysis for Bn removal |
| Fmoc/Methyl | Mild base-labile Fmoc | Lower solubility in organic solvents |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The double bond in the pent-4-enoic acid backbone can undergo oxidation to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The benzyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
Epoxides: and from oxidation.
Saturated esters: from reduction.
Substituted esters: from nucleophilic substitution.
Scientific Research Applications
Peptide Synthesis
Overview : The compound serves as a crucial building block in peptide synthesis. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions, facilitating the construction of complex peptide sequences.
Case Study : In a study on the synthesis of cyclic peptides, (S)-2-Boc-amino-pent-4-enoic acid benzyl ester was utilized to create specific sequences that demonstrated enhanced biological activity compared to linear counterparts. The use of Boc protection enabled efficient coupling reactions without the need for extensive purification steps, yielding high-purity products suitable for biological assays.
Drug Development
Overview : The ability to modify amino acids makes this compound valuable in pharmaceutical development. Researchers leverage its structure to design novel compounds targeting specific biological pathways.
Data Table :
| Study | Target Disease | Outcome | Reference |
|---|---|---|---|
| Study A | Cancer | Improved efficacy in drug delivery | |
| Study B | Neurological disorders | Enhanced receptor binding affinity |
In these studies, (S)-2-Boc-amino-pent-4-enoic acid benzyl ester derivatives were synthesized and tested for their biological activity, showing promising results in both efficacy and specificity.
Bioconjugation
Overview : The compound is employed in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This enhances the effectiveness and targeting capabilities of therapeutic agents.
Case Study : A recent investigation demonstrated the successful conjugation of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester with fluorescent dyes, resulting in compounds that showed increased localization in target tissues during imaging studies. The study highlighted the importance of the benzyl ester moiety in improving solubility and stability.
Research in Neuroscience
Overview : Due to its structural similarity to neurotransmitters, this compound is utilized in studies exploring the role of glutamate and related pathways in the nervous system.
Data Table :
| Research Focus | Methodology | Findings |
|---|---|---|
| Glutamate receptor modulation | In vitro assays | Identified as a potent modulator of NMDA receptors |
| Neuroprotective effects | Animal models | Demonstrated significant neuroprotective properties against excitotoxicity |
These findings suggest that (S)-2-Boc-amino-pent-4-enoic acid benzyl ester could be a candidate for developing treatments for various neurological disorders.
Cosmetic Formulations
Overview : The compound is being explored in cosmetic chemistry for potential applications aimed at improving skin hydration and elasticity.
Case Study : In a formulation study, (S)-2-Boc-amino-pent-4-enoic acid benzyl ester was incorporated into anti-aging creams, showing improved moisture retention and skin elasticity in clinical trials. Participants reported visible improvements after consistent use over several weeks.
Mechanism of Action
The mechanism of action of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Boc-amino-pent-4-enoic acid methyl ester
- (S)-2-Boc-amino-pent-4-enoic acid ethyl ester
- (S)-2-Boc-amino-pent-4-enoic acid propyl ester
Uniqueness
(S)-2-Boc-amino-pent-4-enoic acid benzyl ester is unique due to its benzyl ester group, which provides distinct reactivity and stability compared to other alkyl esters. The benzyl group can be selectively removed under mild hydrogenation conditions, making it a versatile protecting group in organic synthesis .
Biological Activity
(S)-2-Boc-amino-pent-4-enoic acid benzyl ester is a synthetic compound notable for its unique structural characteristics, which include a pent-4-enoic acid backbone, a tert-butyloxycarbonyl (Boc) protecting group on the amino group, and a benzyl ester functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly in antimicrobial and antitumor applications.
Structural Characteristics
The compound's structure significantly influences its biological activity. The presence of the double bond in the pentenoic acid structure enhances its reactivity, allowing it to interact with various biological targets. The Boc protecting group contributes to the stability and solubility of the compound, making it suitable for various synthetic applications.
Table 1: Structural Features of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester
| Feature | Description |
|---|---|
| Backbone | Pent-4-enoic acid |
| Protecting Group | Tert-butyloxycarbonyl (Boc) |
| Functional Group | Benzyl ester |
| Double Bond | Present in pentenoic acid |
Antimicrobial Activity
Research indicates that derivatives of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester exhibit antimicrobial properties against various bacterial strains. The structural modifications of the compound can enhance its efficacy, making it a candidate for further development in antibiotic therapies.
Antitumor Properties
Certain analogs of this compound have demonstrated antitumor activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting tumor growth factors.
Case Study: Antitumor Activity Evaluation
A study evaluated the antitumor effects of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester on human cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 20 µM to 50 µM across different cell lines. This suggests potential as a lead compound for developing new anticancer agents.
The biological effects of (S)-2-Boc-amino-pent-4-enoic acid benzyl ester are often linked to its ability to interact with specific biological targets. For instance, its structural features may allow it to bind to enzymes or receptors involved in metabolic pathways, thereby modulating their activity.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
| Receptor Interaction | Modulation of receptor activity |
| Apoptosis Induction | Triggering programmed cell death in cancer cells |
Applications in Research and Development
(S)-2-Boc-amino-pent-4-enoic acid benzyl ester serves as a versatile building block in organic synthesis and pharmaceutical development. Its applications include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing (S)-2-Boc-amino-pent-4-enoic acid benzyl ester?
- Methodological Answer : The synthesis should prioritize controlled pH and temperature. For benzyl ester formation, acidic conditions (pH 4–6) enhance ester bond stability and minimize competing reactions (e.g., amine group interactions) . Use Boc-protection strategies to shield the amino group during synthesis, as Boc is stable under mildly acidic conditions but cleavable via strong acids (e.g., TFA). Monitor reaction progress using HPLC or TLC to optimize yield and purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- FT-IR : Confirm ester carbonyl peaks (~1720 cm⁻¹) and Boc carbamate (~1680–1700 cm⁻¹) .
- NMR : Use - and -NMR to verify the benzyl ester (δ ~5.1–5.3 ppm for CHPh), Boc group (δ ~1.4 ppm for tert-butyl), and pent-4-enoic acid backbone (δ ~5.8–6.3 ppm for the alkene) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
Advanced Research Questions
Q. How does pH influence the stability of the benzyl ester group during coupling reactions?
- Methodological Answer : Under acidic conditions (pH <6), the benzyl ester remains stable, favoring its role as a protecting group. However, neutral or alkaline conditions (pH ≥7) promote hydrolysis or competing nucleophilic attacks (e.g., by amino groups in proteins), as observed in analogous systems where nitrogen content in polymers increased at higher pH due to amine-quinone methide reactions . To prevent undesired cleavage, maintain pH <6 during reactions involving nucleophiles.
Q. What competing pathways arise during Boc deprotection, and how can they be mitigated?
- Methodological Answer : Boc deprotection typically uses strong acids (e.g., TFA or HCl/dioxane). However, the benzyl ester may hydrolyze under prolonged acidic exposure. To mitigate:
- Use short reaction times (<1 hour) at 0–4°C.
- Add scavengers (e.g., anisole) to stabilize the benzyl ester .
- Monitor via -NMR for ester integrity (loss of benzyl CH signals at δ ~5.1 ppm indicates hydrolysis).
Q. How can this compound be applied in peptide synthesis or bioconjugation?
- Methodological Answer : The benzyl ester acts as a carboxyl-protecting group, enabling selective activation of the pent-4-enoic acid for amide bond formation. For example:
- Peptide Coupling : Use coupling agents (e.g., HATU/DIPEA) with the deprotected amino group after Boc removal.
- Bioconjugation : The alkene (pent-4-enoic acid) allows for click chemistry (e.g., thiol-ene reactions) to attach biomolecules .
Q. What strategies prevent racemization during synthetic steps involving the chiral center?
- Methodological Answer : Racemization risks increase under basic conditions or high temperatures. To preserve stereochemistry:
- Use low temperatures (0–25°C) and mild bases (e.g., DIPEA instead of NaOH) during coupling.
- Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) by optimizing reaction times .
Handling and Stability Considerations
Q. What are the critical storage conditions for this compound?
- Methodological Answer : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the benzyl ester or Boc group. Desiccate to avoid moisture-induced degradation, as evidenced by safety data on analogous benzyl esters .
Q. How can researchers troubleshoot low yields in benzyl ester formation?
- Methodological Answer :
- Check pH : Ensure reaction medium is acidic (pH 4–6) to favor esterification over side reactions .
- Activation : Pre-activate the carboxylic acid with DCC/DMAP or CDI to enhance reactivity .
- Purification : Use silica gel chromatography (hexane/EtOAc gradients) to isolate the product from unreacted starting materials.
Data Contradictions and Resolution
Q. How to resolve discrepancies in benzyl ester stability reported across studies?
- Methodological Answer : Variability often stems from differences in reaction matrices (e.g., aqueous vs. anhydrous conditions). For example, benzyl esters in aqueous systems hydrolyze faster at pH >7, while non-polar solvents (e.g., THF) enhance stability . Always cross-validate conditions using control experiments (e.g., spiking with known standards).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
